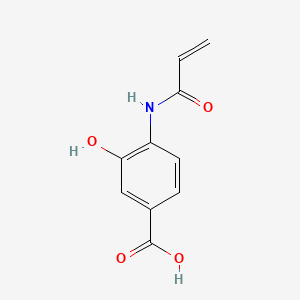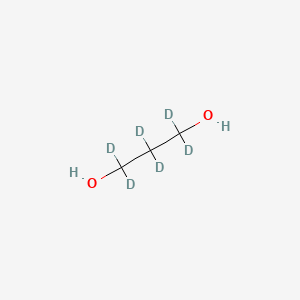
1,3-Propane-d6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propane-d6-diol, also known as 1,3-Propanediol, is an isotope labelled common organic reagent used in the synthesis of polymers . It is used in industrial organic chemistry for the synthesis of lubricants, foods, medicines, and cosmetics . It is a colorless, viscous, water-miscible liquid with a high boiling point .
Synthesis Analysis
1,3-Propanediol can be produced from glucose via the Krebs cycle intermediate malate . This non-natural pathway extends a previously published synthetic pathway for the synthesis of (L)-2,4-dihydroxybutyrate (L-DHB) from malate by three additional reaction steps . Another study proposed and engineered a non-natural 1,3-PDO synthetic pathway derived from acetyl-CoA, enabling efficient accumulation of 1,3-PDO in Escherichia coli without adding expensive cofactors .
Chemical Reactions Analysis
In the reaction of aniline with 1,3-propanediol catalyzed by 1 in toluene in a sealed tube at 115 °C, diamination and dehydration were observed . 1,3-Propanediol was converted to yield products .
Physical And Chemical Properties Analysis
1,3-Propanediol is stable upon heating when electronic cigarettes are used in recommended conditions . It has been demonstrated that 1,3-Propanediol gave a better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products . In addition, 1,3-Propanediol gives to nicotine a more basic environment ensuring a high level of free base nicotine form .
科学研究应用
Downstream Processing in Microbial Production : 1,3-propanediol's separation from fermentation broth accounts for over 50% of its production costs. Different methods like evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction have been studied for this purpose (Xiu & Zeng, 2008).
Microbial Production of Diols : 1,3-propanediol is a biotechnologically produced diol, considered a platform green chemical. The engineering of production strains and optimization of fermentation processes are crucial for its microbial production (Zeng & Sabra, 2011).
Hyperpolarization Applications : Hyperpolarized propane-d6 gas has been synthesized for potential bioimaging applications, including pulmonary low-field MRI. This application is significant due to the long lifetime and non-toxic nature of propane gas (Kovtunov et al., 2014).
Applications in Organic Superbases : Propane-1,3-diimine, related to 1,3-propanediol, has been explored for designing organic superbases. The molecular framework is versatile and can anchor different functional groups to achieve higher basicity, useful in asymmetric synthesis (Lo & Ganguly, 2011).
Crystallization and Spontaneous Resolution : Studies on the crystallization features of diols like 1,3-propanediol have been conducted, revealing insights into racemization and enantiomeric excess values, crucial for the chemical and pharmaceutical industries (Bredikhin et al., 2017).
Vapor–Liquid Equilibrium in Industrial Applications : Research on the isobaric vapor–liquid equilibrium of systems involving 1,3-propanediol has implications for industrial processes like separation and purification (Cui et al., 2018).
Metabolic Engineering for Enhanced Production : Metabolic engineering strategies have been employed to optimize 1,3-propanediol production pathways, focusing on gene manipulation and substrate transport mechanisms (Celińska, 2010).
Polymer Development : 1,3-propanediol has been used in polymerizing poly(ethylene/propylene naphthalate) to improve the dimensional stability of poly(ethylene naphthalate) for flexible substrate materials (Kim et al., 2009).
Enhanced Glycerol Fermentation : Research on enhancing 1,3-propanediol production from glycerol via microbial fermentation by Klebsiella pneumoniae has been conducted, focusing on process control and by-product reduction (Petrov & Stoyanov, 2012).
Fuel Additives : Studies on the etherification of glycerol and its derivatives like 1,3-propanediol have been conducted for applications as oxygen additives in diesel fuel (Jamróz et al., 2007).
Conformational Studies for Chemical Stability : Conformational studies on diols and diol-water systems, including 1,3-propanediol, have been done using DFT methods, providing insights into chemical stability and reactivity (Klein, 2002).
Renewable Fuel Source Research : Investigations into the adsorption of isomers of propylene glycol, including 1,3-propanediol, on catalyst surfaces have implications for their use in fuel cells and renewable energy sources (Gonzalez & Groves, 2022).
未来方向
Recent advancements of metabolic engineering and synthetic biology strategies in the biological production of 1,3-PDO have been detailed . The comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways have been elaborated . The recently developed bioprocesses using microbial consortia and electro-fermentation are also included . The challenges and prospects of current bioproduction systems and their potential industrial applications are discussed .
属性
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol-d6 | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


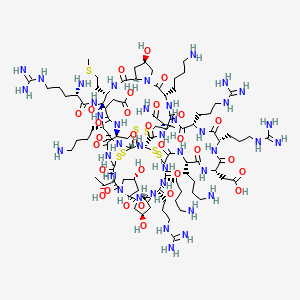
![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)
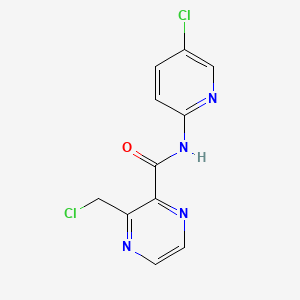
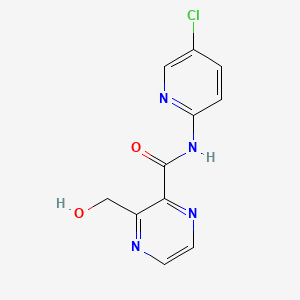
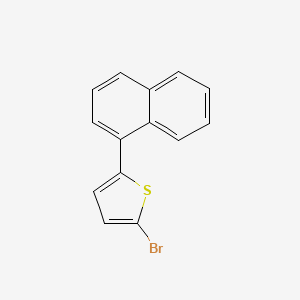
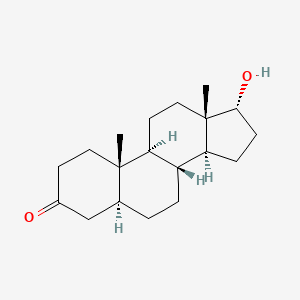
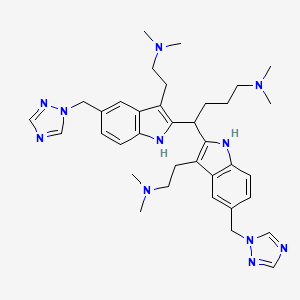
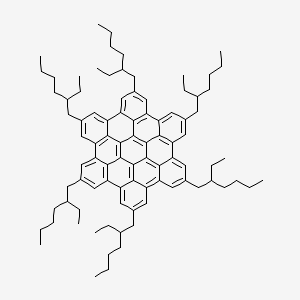
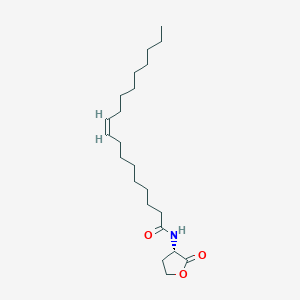
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)
